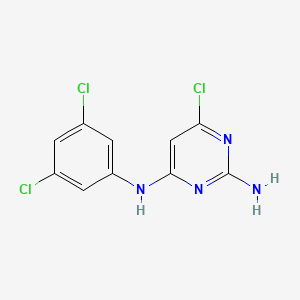
6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine” is a chemical compound used in diverse scientific research. It is a pyrimidine derivative, which are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives like “6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine” often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .Molecular Structure Analysis
The molecular formula of “6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine” is C10H7Cl3N4. It has an average mass of 289.548 Da and a monoisotopic mass of 287.973633 Da .Chemical Reactions Analysis
The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .科学的研究の応用
Synthesis and Characterization of Novel Compounds
Researchers have developed new diamine monomers containing heterocyclic pyridine groups for the synthesis of novel polyimides with high thermal stability and mechanical properties. These materials are of interest due to their potential applications in high-performance polymers with excellent solvent resistance and thermal properties. The synthesis involves polycondensation reactions with aromatic tetracarboxylic dianhydrides, resulting in polymers that can be processed into films with high tensile modulus and thermal stability above 550°C (Wang, Liou, Liaw, & Huang, 2008).
Crystal Structure Analysis
The crystal structures of pyrimethamine (an antifolate drug) and its derivatives have been extensively studied. These analyses provide insights into the molecular interactions, such as hydrogen bonding patterns, which are crucial for understanding the drug's biological activity and potential for developing new therapeutic agents. For example, studies on pyrimethamine benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate reveal complex hydrogen-bonded motifs that could inform the design of new drugs with enhanced efficacy and specificity (Balasubramani, Muthiah, & Lynch, 2007).
Fluorescent Polyimides for Sensing Applications
Novel polyimides derived from diamines with heterocyclic pyridine and triphenylamine substituents have been synthesized, showing promise as materials for sensing applications. These polyimides exhibit fluorescence upon protonation, which can be modulated by the acid concentration, suggesting their potential use as fluorescent sensors or switches (Wang, Liou, Liaw, & Chen, 2008).
Antimicrobial and Antiviral Activity
Research into pyrimidine derivatives has also highlighted their potential in developing new antimicrobial and antiviral agents. For instance, the synthesis and biological evaluation of new derivatives have been conducted, showing inhibitory activity against various microbial strains. Such studies are vital for discovering new compounds that could lead to effective treatments against resistant microbial and viral infections (Jafar, Al-Dahmoshi, Almamoori, Al-Khafajii, & Al-Masoudi, 2013).
将来の方向性
The future directions for “6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine” could involve further exploration of its potential pharmacological applications. Given the wide range of biological activities exhibited by pyrimidine derivatives, there is potential for this compound to be used in the development of new drugs or therapies .
特性
IUPAC Name |
6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N4/c11-5-1-6(12)3-7(2-5)15-9-4-8(13)16-10(14)17-9/h1-4H,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVRWTGJPUZAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2853761.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2853765.png)

![N-[3-(8-Methyl-1,8-diazaspiro[4.5]decane-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2853768.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2853769.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2853770.png)
![(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylic acid;hydrochloride](/img/structure/B2853772.png)

![6-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2853774.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide](/img/structure/B2853775.png)



